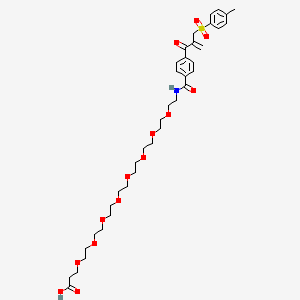

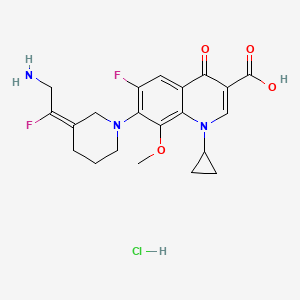

![molecular formula C24H24N4O2 B605234 6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 2201066-53-5](/img/structure/B605234.png)

6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Overview

Description

The compound “6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one” is a pyrazolo[1,5-a]pyrimidin-7-one derivative . It has a molecular formula of C24H24N4O2 and a molecular weight of 400.5 g/mol .

Molecular Structure Analysis

The molecular structure of “6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one” consists of a pyrazolo[1,5-a]pyrimidin-7-one core with various substituents . The InChI string for this compound is “InChI=1S/C24H24N4O2/c1-16-20 (17-10-12-19 (29)13-11-17)24 (30)28-23 (25-16)22 (27-14-6-3-7-15-27)21 (26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3” and the Canonical SMILES is "CC1=C (C (=O)N2C (=N1)C (=C (N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C (C=C5)O" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one” include a molecular weight of 400.5 g/mol, a XLogP3-AA of 4.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .

Scientific Research Applications

Cancer Research

AGI-24512 has been used in cancer research, particularly in the study of MTAP-deleted cancers . It has been found that AGI-24512 inhibits the proliferation of most MTAP-deleted lines, with limited effects on most MTAP WT lines . This makes it a potential therapeutic agent for treating MTAP-deleted cancers.

MAT2A Inhibition

MAT2A is a key enzyme that produces S-Adenosyl Methionine (SAM) in cancer and normal cells . AGI-24512 has been found to inhibit MAT2A, which reduces the proliferation of MTAP-deleted cancer cells and tumors .

PRMT5 Activity Reduction

PRMT5 is a protein arginine methyltransferase that plays a crucial role in cellular processes such as gene transcription, signal transduction, and DNA repair . AGI-24512 has been found to reduce PRMT5 activity, affecting mRNA splicing and inducing DNA damage .

DNA Damage Induction

AGI-24512 has been found to induce DNA damage in MTAP-deleted cancer cells . This is mediated by deregulation of splicing, DNA damage, and reduced DNA damage repair .

Synergistic Effects with Taxanes

Taxanes are a class of drugs commonly used in cancer treatment. The antiproliferative effects of AG-270, a MAT2A inhibitor like AGI-24512, have been found to be synergistic with taxanes . This suggests that AGI-24512 could potentially be used in combination with taxanes for more effective cancer treatment.

Biomarker-Driven Clinical Development

Studies on AG-270, a similar compound to AGI-24512, suggest suitable response biomarkers for clinical development . These include quantitative measurement of SAM in patient plasma, IHC for PRMT5-mediated methyl marks in tumor biopsies, and assessment of splicing using RNA seq & other assays .

Future Directions

Mechanism of Action

Target of Action

AGI-24512 is a potent inhibitor of methionine adenosyltransferase 2α (MAT2A) . MAT2A is the key enzyme that produces S-adenosyl methionine (SAM) in cancer and normal cells . SAM is a ‘hub’ metabolite utilized in a number of pathways .

Mode of Action

AGI-24512 interacts with its target, MAT2A, and inhibits its activity. This inhibition leads to a reduction in the production of SAM . The IC50 value of AGI-24512 for MAT2A is 8 nM .

Biochemical Pathways

The inhibition of MAT2A by AGI-24512 affects several biochemical pathways. It leads to a reduction in PRMT5 activity, affecting mRNA splicing and inducing DNA damage . PRMT5 is a protein arginine methyltransferase that plays a crucial role in cellular processes like gene expression, signal transduction, and DNA repair .

Pharmacokinetics

It has poor oral bioavailability and a short half-life . Structural modifications led to the development of ag-270, a derivative of agi-24512 with improved oral bioavailability and metabolic stability .

Result of Action

The inhibition of MAT2A by AGI-24512 results in significant cellular effects. It reduces the proliferation of MTAP-deleted cancer cells . MTAP deletion is a common genetic event in a variety of human cancers . The compound also triggers a DNA damage response .

Action Environment

The action of AGI-24512 can be influenced by the cellular environment. For instance, the presence or absence of MTAP can affect the sensitivity of cancer cells to AGI-24512 . In MTAP-deleted cells, AGI-24512 shows antiproliferative activity .

properties

IUPAC Name |

6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEXODVWKUOZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 134307780 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B605154.png)

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-10-methyl-4-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-4-oxido-1,8-dioxo-5,7,9-trioxa-4-phosphaundec-1-yl]-, butyl ester](/img/structure/B605163.png)

![(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B605164.png)

![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)